

# Application Notes and Protocols: Relebactam in Combination with Imipenem/Cilastatin

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |  |  |
|----------------------|-------------------|-----------|--|--|
| Compound Name:       | Relebactam sodium |           |  |  |
| Cat. No.:            | B3322652          | Get Quote |  |  |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

The emergence of multidrug-resistant (MDR) Gram-negative bacteria represents a significant global health threat, necessitating the development of novel therapeutic strategies. The combination of imipenem, a broad-spectrum carbapenem antibiotic, with cilastatin, a renal dehydropeptidase inhibitor, has been a cornerstone in treating severe bacterial infections. However, the rise of carbapenem-resistant Enterobacterales (CRE) and Pseudomonas aeruginosa has limited its efficacy. Relebactam, a diazabicyclooctane β-lactamase inhibitor, has been developed to restore the activity of imipenem against many of these resistant strains. [1][2][3] This document provides detailed application notes and protocols for researchers utilizing the combination of relebactam with imipenem/cilastatin in a research setting.

## **Mechanism of Action**

Imipenem exerts its bactericidal activity by binding to penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis, leading to cell lysis.[3][4][5] Cilastatin is coadministered to prevent the renal metabolism of imipenem by dehydropeptidase-I, thereby increasing its bioavailability.[1][5] Relebactam itself has no intrinsic antibacterial activity.[1] Its primary function is to inhibit a broad spectrum of  $\beta$ -lactamase enzymes, specifically Ambler Class A (such as Klebsiella pneumoniae carbapenemase, KPC) and Class C (such as AmpC)  $\beta$ -lactamases.[1][6][7][8] By binding to and inactivating these enzymes, relebactam protects imipenem from degradation, restoring its efficacy against bacteria that have developed



resistance through this mechanism.[1][2][4] This synergistic action allows the combination to be effective against many imipenem-nonsusceptible Gram-negative pathogens.[3] It is important to note that relebactam is not active against Class B metallo- $\beta$ -lactamases (MBLs) or Class D oxacillinases.[1]



Click to download full resolution via product page

**Diagram 1:** Mechanism of action of imipenem/relebactam.

# Data Presentation In Vitro Susceptibility Data

The following tables summarize the in vitro activity of imipenem/relebactam against various Gram-negative pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Table 1: In Vitro Activity of Imipenem/Relebactam against Pseudomonas aeruginosa



| Isolate Type                               | Imipenem<br>MIC50/MIC90<br>(µg/mL) | Imipenem/Rele<br>bactam<br>MIC50/MIC90<br>(µg/mL) | Imipenem/Rele<br>bactam<br>Susceptibility<br>(%) | Reference |
|--------------------------------------------|------------------------------------|---------------------------------------------------|--------------------------------------------------|-----------|
| All Isolates<br>(n=1,445)                  | Not Reported                       | 0.5/1                                             | 97.3                                             | [1]       |
| Imipenem-<br>Nonsusceptible<br>(n=24)      | Not Reported                       | 2/128                                             | Not Reported                                     | [6]       |
| Cystic Fibrosis<br>Isolates (n=105)        | Not Reported                       | Not Reported                                      | 77                                               | [9]       |
| All Isolates (Latin<br>America,<br>n=3408) | Not Reported                       | Not Reported                                      | 80.1                                             | [10]      |

Table 2: In Vitro Activity of Imipenem/Relebactam against Klebsiella pneumoniae



| Isolate Type                                      | Imipenem<br>MIC50/MIC90<br>(µg/mL) | Imipenem/Rele<br>bactam<br>MIC50/MIC90<br>(µg/mL) | Imipenem/Rele<br>bactam<br>Susceptibility<br>(%) | Reference |
|---------------------------------------------------|------------------------------------|---------------------------------------------------|--------------------------------------------------|-----------|
| Imipenem-<br>Nonsusceptible<br>(n=3)              | Not Reported                       | 0.5-16 (Range)                                    | Not Reported                                     | [6]       |
| Non-MBL<br>Carbapenemase-<br>Producing<br>(n=314) | 32/>64                             | 0.25/1                                            | 98.0                                             | [7]       |
| KPC-Producing (n=110)                             | 16/>128                            | 0.25/1                                            | Not Reported                                     | [5]       |
| Carbapenem-<br>Resistant<br>(Serbia, n=143)       | Not Reported                       | Not Reported                                      | 48.24                                            | [11]      |

Table 3: In Vitro Activity of Imipenem/Relebactam against other Enterobacterales



| Organism                                             | Isolate Type                           | Imipenem<br>MIC50/MIC9<br>0 (µg/mL) | Imipenem/R<br>elebactam<br>MIC50/MIC9<br>0 (µg/mL) | Imipenem/R<br>elebactam<br>Susceptibili<br>ty (%) | Reference |
|------------------------------------------------------|----------------------------------------|-------------------------------------|----------------------------------------------------|---------------------------------------------------|-----------|
| Enterobacter<br>cloacae<br>complex                   | Imipenem-<br>Nonsusceptib<br>le (n=2)  | Not Reported                        | 0.25 (Range)                                       | Not Reported                                      | [6]       |
| Klebsiella<br>aerogenes                              | Imipenem-<br>Nonsusceptib<br>le (n=33) | Not Reported                        | 0.5/1                                              | Not Reported                                      | [6]       |
| Serratia<br>marcescens                               | Imipenem-<br>Nonsusceptib<br>le (n=2)  | Not Reported                        | 1-2 (Range)                                        | Not Reported                                      | [6]       |
| Escherichia<br>coli                                  | Imipenem-<br>Nonsusceptib<br>le (n=4)  | Not Reported                        | 0.25-0.5<br>(Range)                                | Not Reported                                      | [6]       |
| All Enterobacter ales (UTI, Taiwan, n=309)           | Not Reported                           | Not Reported                        | 95                                                 | [4]                                               |           |
| All Enterobacter ales (ICU, Spain & Portugal, n=747) | Not Reported                           | 0.12/0.5                            | 98.7                                               | [12]                                              |           |

## **In Vivo Efficacy Data**

Table 4: Efficacy of Imipenem/Relebactam in Murine Infection Models



| Model        | Pathogen      | Relebactam<br>Dose (mg/kg) | Log Reduction in CFU | Reference |
|--------------|---------------|----------------------------|----------------------|-----------|
| Disseminated | P. aeruginosa | 10                         | 1.72                 | [13]      |
| 20           | 3.13          | [13]                       |                      |           |
| 40           | 3.73          | [13]                       | _                    |           |
| Disseminated | K. pneumoniae | 20                         | 2.29                 | [13]      |
| 40           | 3.06          | [13]                       |                      |           |
| 80           | 2.36          | [13]                       | _                    |           |
| Pulmonary    | P. aeruginosa | 20                         | 2.37                 | [13]      |
| 40           | 3.59          | [13]                       |                      |           |
| 80           | 4.59          | [13]                       | _                    |           |

# **Experimental Protocols Minimum Inhibitory Concentration (MIC) Testing**

This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[14][15][16]

#### Materials:

- Imipenem and relebactam analytical powders
- Cation-adjusted Mueller-Hinton broth (CAMHB)
- Sterile 96-well microtiter plates
- · Bacterial isolates for testing
- 0.5 McFarland standard
- Sterile saline (0.85% NaCl)



- Spectrophotometer
- Incubator (35 ± 2°C)
- Quality control strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853)

#### Procedure:

- Preparation of Antimicrobial Solutions:
  - Prepare a stock solution of imipenem.
  - Prepare a stock solution of relebactam. For MIC testing, relebactam is used at a fixed concentration of 4 μg/mL.[16]
  - Create serial twofold dilutions of imipenem in CAMHB in the microtiter plate. Each well should also contain the fixed concentration of relebactam (4 μg/mL).
- Inoculum Preparation:
  - From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
  - Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.
     This corresponds to approximately 1-2 x 108 CFU/mL.
  - Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.
- Inoculation and Incubation:
  - Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the prepared bacterial suspension.
  - Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
  - Incubate the plate at  $35 \pm 2^{\circ}$ C for 16-20 hours in ambient air.



- Interpretation of Results:
  - After incubation, visually inspect the wells for turbidity (bacterial growth).
  - $\circ$  The MIC is the lowest concentration of imipenem (in the presence of 4  $\mu$ g/mL relebactam) that completely inhibits visible growth.
  - Interpret the MIC values according to the established breakpoints from CLSI or FDA guidelines.[17][18]



Click to download full resolution via product page

**Diagram 2:** Workflow for MIC testing.

## Time-Kill Assay

This protocol provides a general framework for conducting time-kill assays to assess the bactericidal activity of imipenem/relebactam.



#### Materials:

- Imipenem and relebactam
- CAMHB
- Bacterial isolates
- Shaking incubator (37°C)
- · Sterile tubes or flasks
- Spectrophotometer
- Spiral plater or manual plating supplies (agar plates, spreaders)
- · Colony counter

#### Procedure:

- Inoculum Preparation:
  - Grow an overnight culture of the test organism in CAMHB.
  - Dilute the overnight culture in fresh, pre-warmed CAMHB to achieve a starting inoculum of approximately 5 x 105 to 5 x 106 CFU/mL.
- Assay Setup:
  - Prepare tubes or flasks with CAMHB containing imipenem/relebactam at desired concentrations (e.g., 1x, 2x, 4x MIC).
  - Include a growth control tube (no antibiotic).
  - Inoculate each tube with the prepared bacterial suspension.
- Incubation and Sampling:
  - Incubate the tubes at 37°C with shaking.







- At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.
- Bacterial Viability Counting:
  - Perform serial dilutions of the collected aliquots in sterile saline.
  - Plate the dilutions onto appropriate agar plates.
  - Incubate the plates overnight at 37°C.
  - Count the number of colonies to determine the CFU/mL at each time point.
- Data Analysis:
  - Plot the log10 CFU/mL versus time for each antibiotic concentration and the growth control.
  - A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum. Synergy can be assessed by comparing the activity of the combination to the individual agents.[8]





Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]

## Methodological & Application





- 3. Key Insights: Imipenem-Relebactam and Aztreonam-Avibactam | CLSI [clsi.org]
- 4. In vitro activity of imipenem/relebactam, meropenem/vaborbactam and comparators against Enterobacterales causing urinary tract infection in Taiwan: results from the Study for Monitoring Antimicrobial Resistance Trends (SMART), 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Activity of Imipenem-Relebactam and Ceftolozane-Tazobactam against Resistant Gram-Negative Bacilli PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Antibacterial Activity of Imipenem/Relebactam against Clinical Isolates in Japan PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro activity of imipenem-relebactam against non-MBL carbapenemase-producing Klebsiella pneumoniae isolated in Greek hospitals in 2015-2016 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. In vitro activity of imipenem/relebactam against Pseudomonas aeruginosa isolated from patients with cystic fibrosis PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vitro activity of imipenem/relebactam and ceftazidime/avibactam against carbapenem-resistant Klebsiella pneumoniae from blood cultures in a University hospital in Serbia PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. In Vivo Efficacy of Relebactam (MK-7655) in Combination with Imipenem-Cilastatin in Murine Infection Models PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activity of imipenem/relebactam on Klebsiella pneumoniae with different mechanisms of imipenem non-susceptibility PMC [pmc.ncbi.nlm.nih.gov]
- 15. iacld.com [iacld.com]
- 16. The Ins and Outs of Susceptibility Testing for New β-Lactam/β-Lactamase Inhibitor Combinations for Gram-Negative Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Imipenem-Relebactam Susceptibility Testing of Gram-Negative Bacilli by Agar Dilution, Disk Diffusion, and Gradient Strip Methods Compared with Broth Microdilution - PMC [pmc.ncbi.nlm.nih.gov]
- 18. fda.gov [fda.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Relebactam in Combination with Imipenem/Cilastatin]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b3322652#relebactam-in-combination-with-imipenem-cilastatin-for-research]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com